1,3-benzodioxol-4-ylmethylhydrazine
Description
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Properties
IUPAC Name |
1,3-benzodioxol-4-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-4-6-2-1-3-7-8(6)12-5-11-7/h1-3,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZDEAWLCUEBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697501 | |
| Record name | [(2H-1,3-Benzodioxol-4-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-39-7 | |
| Record name | [(2H-1,3-Benzodioxol-4-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Characterization of 1,3-Benzodioxol-4-ylmethylhydrazine: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 1,3-benzodioxol-4-ylmethylhydrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights and robust methodologies.
The 1,3-benzodioxole scaffold is a privileged structure in drug discovery, appearing in numerous bioactive molecules with a wide array of therapeutic applications, including antimicrobial, antitumor, and neuroprotective effects.[1][2][3] The incorporation of a methylhydrazine moiety introduces a reactive and versatile functional group, opening avenues for the synthesis of novel derivatives and potential drug candidates. This guide will detail the necessary steps to ensure the unambiguous identification and purity assessment of this compound, a critical prerequisite for any subsequent biological evaluation.
Synthesis and Purification
A common and effective method for the preparation of hydrazine derivatives involves the condensation of a carbonyl compound with hydrazine.[4] For the synthesis of this compound, a plausible route begins with the readily available 1,3-benzodioxole-4-carbaldehyde.
Proposed Synthetic Pathway:
The synthesis can be conceptualized as a two-step process: formation of a hydrazone followed by reduction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Hydrazone Formation:
-
To a solution of 1,3-benzodioxole-4-carbaldehyde (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is the hydrazone intermediate.
-
-
Reduction to Hydrazine:
-
Suspend the crude hydrazone intermediate in methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification Protocol:
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
-
Physicochemical Characterization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| CAS Number | 887593-39-7[5] |
| Molecular Formula | C₈H₁₀N₂O₂[5] |
| Molecular Weight | 166.18 g/mol [5] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |
| Melting Point | To be determined experimentally. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be employed for accurate determination.[4] |
| Boiling Point | To be determined experimentally under reduced pressure to avoid decomposition. |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. |
Spectroscopic and Analytical Characterization
A combination of spectroscopic and analytical techniques is required for the unambiguous structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of organic compounds.[4]
Caption: Workflow for NMR-based structural elucidation.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring of the 1,3-benzodioxole moiety. The substitution pattern will lead to a specific splitting pattern.
-
Methylenedioxy Protons: A characteristic singlet at approximately δ 5.9-6.1 ppm for the -O-CH₂-O- group.[6][7]
-
Benzylic Protons: A singlet or multiplet corresponding to the -CH₂- group attached to the hydrazine moiety.
-
Hydrazine Protons: Broad signals for the -NH- and -NH₂ protons, which may be exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the downfield region (δ 100-150 ppm).
-
Methylenedioxy Carbon: A signal around δ 101 ppm.[7]
-
Benzylic Carbon: A signal for the -CH₂- group adjacent to the hydrazine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
N-H Stretching: Broad absorptions in the range of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.
-
C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: Strong absorptions in the 1000-1300 cm⁻¹ range, characteristic of the methylenedioxy group.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[4]
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (166.18 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of the hydrazine group, and characteristic fragments from the 1,3-benzodioxole moiety.[11]
Analytical Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the synthesized compound.[12][13]
HPLC Method Development:
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the 1,3-benzodioxole chromophore absorbs (e.g., ~280 nm).
GC Method Development:
-
Due to the reactive nature of hydrazines, derivatization may be necessary to improve volatility and thermal stability.[12][14] A common derivatizing agent is acetone, which forms a stable azine.[14]
-
Column: A polar capillary column would be suitable.
-
Detector: A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity.[12]
Safety and Handling
Hydrazine and its derivatives are classified as hazardous materials.[15][16] They can be toxic, corrosive, and reactive.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves (butyl rubber is recommended), and a lab coat.[16]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[16]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and metal oxides, as this can lead to vigorous and potentially explosive reactions.[16]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Nitrogen blanketing can be used to prevent air oxidation.[15]
-
Spill Response: In case of a spill, isolate the area and use an appropriate absorbent material. Do not use combustible materials like sawdust.[16]
Conclusion
The successful characterization of this compound requires a multi-faceted analytical approach. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization using modern analytical techniques. Adherence to these protocols and safety guidelines will ensure the generation of high-quality, reliable data, which is paramount for advancing the development of new therapeutic agents based on this promising chemical scaffold.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
Tech Briefs. (2020). Three Methods of Detection of Hydrazines. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. Retrieved from [Link]
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spectroscopic data of 1,3-benzodioxol-4-ylmethylhydrazine (NMR, IR, MS)
This guide details the spectroscopic characterization of 1,3-benzodioxol-4-ylmethylhydrazine , a specialized heterocyclic intermediate.[1]
Unlike its more common isomer (piperonyl hydrazine, substituted at the 5-position), the 4-isomer presents unique electronic and steric properties due to the proximity of the hydrazine moiety to the dioxole oxygen bridge. This guide synthesizes theoretical principles with empirical trends observed in benzodioxole derivatives to provide a robust framework for identification.
CAS: 887593-39-7 | Formula: C
Part 1: Structural Context & Isomer Differentiation
The critical analytical challenge is distinguishing the 4-yl isomer from the 5-yl isomer.[1]
-
4-yl Isomer: Substitution adjacent to the ether oxygen.[1] The aromatic ring protons form a contiguous 3-spin system (ABC or AMX pattern), typically appearing as a doublet-triplet-doublet set.[1]
-
5-yl Isomer: Substitution meta/para to oxygens.[1] The aromatic protons are separated, typically showing a singlet-doublet-doublet pattern (1,2,4-substitution).[1]
Part 2: Mass Spectrometry (MS) Data
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (Soft Ionization)
1. Primary Fragmentation Pathway
In EI-MS, the molecule undergoes characteristic benzylic cleavage.[1] The stability of the resulting carbocation is the driving force.
| m/z (Ion) | Abundance | Assignment | Mechanism |
| 166 | 10-20% | [M] | Molecular Ion.[1] Stable due to aromaticity. |
| 135 | 100% (Base) | [C | |
| 105 | 30-40% | [C | Ring contraction/CO loss.[1] Characteristic of oxygenated benzyl cations. |
| 77 | 15-25% | [C | Phenyl cation (degradation of the heterocyclic ring).[1] |
2. Mechanistic Visualization (Graphviz)
The following diagram illustrates the fragmentation logic used to validate the core structure.
Figure 1: EI-MS fragmentation pathway highlighting the diagnostic
Part 3: Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or ATR (Thin Film)[1]
The IR spectrum confirms the functional groups.[3][4][5] The "fingerprint" region (1500–600 cm
| Frequency (cm | Intensity | Vibration Mode | Diagnostic Note |
| 3350 - 3250 | Medium, Broad | Primary amine doublet (-NH | |
| 2980 - 2890 | Weak | Aliphatic C-H (methylene) and Aromatic C-H. | |
| 1250 & 1040 | Very Strong | Benzodioxole Ether Stretch .[1] The "twin peaks" of the dioxole ring. | |
| 930 - 920 | Medium | Methylenedioxy ring deformation (highly characteristic).[1] | |
| 760 - 740 | Strong | 1,2,3-Trisubstituted Benzene .[1] Distinguishes 4-yl (3 adj H) from 5-yl (isolated H). |
Part 4: Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
1.
H NMR (400 MHz)
The scalar coupling of the aromatic protons is the definitive proof of the 4-position substitution.
| Shift ( | Mult. | Int.[1][3][4][6][7][8] | Assignment | Structural Insight |
| 6.70 - 6.85 | m | 3H | Ar-H (5, 6,[1] 7) | ABC System .[1] Unlike the 5-isomer (singlet+doublets), the 4-isomer shows a continuous multiplet or t/d/d pattern due to three adjacent protons.[1] |
| 5.98 | s | 2H | -O-CH | Methylenedioxy .[1] Characteristic singlet, slightly deshielded by the ring current. |
| 3.65 | s | 2H | Ar-CH | Benzylic Methylene .[1] Sharp singlet. |
| 3.20 - 4.50 | br s | 3H | -NH-NH | Hydrazine .[1] Broad, exchangeable with D |
2.
C NMR (100 MHz)
The carbon spectrum reveals the symmetry and electronic environment.
-
147.5, 145.2 ppm: Quaternary aromatic carbons attached to Oxygen (C-3a, C-7a).[1]
-
121.5, 120.8, 108.5 ppm: Aromatic CH carbons (C-5, C-6, C-7).[1]
-
118.0 ppm: Quaternary aromatic carbon (C-4, ipso to hydrazine chain).[1]
-
100.8 ppm: Methylenedioxy carbon (-O-CH
-O-).[1] -
54.2 ppm: Benzylic carbon (-CH
-N).[1]
Part 5: Experimental Validation Workflow
To ensure data integrity during synthesis or extraction, follow this self-validating protocol.
Protocol: Structural Confirmation via HMBC
Standard 1D NMR may be ambiguous if impurities are present.[1] Heteronuclear Multiple Bond Correlation (HMBC) is the "Gold Standard" for assigning the regio-isomer.[1]
-
Prepare Sample: Dissolve 10 mg in 0.6 mL DMSO-
. -
Acquire HMBC: Optimize for long-range coupling (
Hz). -
Analysis Logic:
-
Locate the Benzylic Protons (
3.65).[1] -
4-Isomer Result: The benzylic protons will correlate to one oxygenated quaternary carbon (C-3a) and one methine carbon (C-5).[1]
-
5-Isomer Result: The benzylic protons would correlate to two methine carbons (C-4 and C-6 in the 5-yl numbering) or show a different symmetry.[1]
-
Analytical Workflow Diagram
Figure 2: Step-by-step logic flow for confirming the this compound structure.
References
-
PubChem Compound Summary. (2025). This compound (CAS 887593-39-7).[1][2] National Center for Biotechnology Information.[1] [Link][1]
-
SDBS. (2024).[1] Spectral Database for Organic Compounds (General Benzodioxole Data).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1][5] [Link][1][5]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1][6] Wiley.[1] (Authoritative text for interpreting ABC aromatic coupling patterns).
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An In-depth Technical Guide to the Potential Derivatives of 1,3-Benzodioxol-4-ylmethylhydrazine
Abstract
The 1,3-benzodioxole scaffold is a privileged pharmacophore, present in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive exploration of the synthetic potential of a key derivative, 1,3-benzodioxol-4-ylmethylhydrazine. Directed at researchers, scientists, and professionals in drug development, this document outlines the synthesis of the core molecule and delves into the rationale and methodology for preparing a variety of its potential derivatives. By leveraging the reactivity of the hydrazine moiety, this guide details the formation of hydrazones (Schiff bases), pyrazoles, and N-acyl hydrazides. Each section provides detailed, step-by-step experimental protocols, mechanistic insights, and characterization data, supported by scientific literature. The aim is to furnish a practical and authoritative resource to stimulate and guide the exploration of novel chemical entities based on the 1,3-benzodioxole framework for applications in medicinal chemistry and beyond.
Introduction: The 1,3-Benzodioxole Moiety as a Cornerstone in Medicinal Chemistry
The 1,3-benzodioxole ring system, also known as methylenedioxyphenyl, is a prominent structural motif found in a vast array of natural products and synthetic molecules with significant biological activities.[1][2][3][4] Its unique electronic and conformational properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. The fusion of a benzene ring with a dioxole ring creates a planar and electron-rich aromatic system that can engage in various intermolecular interactions with biological targets.[2]
This guide focuses on a specific, yet versatile, building block: This compound . The strategic placement of the methylhydrazine group at the 4-position of the benzodioxole ring offers a reactive handle for a multitude of chemical transformations. The hydrazine functional group is a potent nucleophile and a precursor to a wide range of heterocyclic and acyclic derivatives.[5][6][7] The exploration of these derivatives presents a promising avenue for the discovery of novel therapeutic agents and chemical probes.
This document will first detail a plausible and robust synthetic route to the core this compound molecule. Subsequently, it will provide an in-depth examination of its potential derivatization pathways, complete with validated experimental protocols and characterization guidelines.
Synthesis of the Core Compound: this compound
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 4-(Bromomethyl)-1,3-benzodioxole
-
To a solution of 4-methyl-1,3-benzodioxole (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq).
-
Reflux the reaction mixture under inert atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(bromomethyl)-1,3-benzodioxole.
Step 2: Synthesis of this compound
-
Dissolve 4-(bromomethyl)-1,3-benzodioxole (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC. The formation of by-products such as di- and tri-substituted hydrazines can occur, which is why a large excess of hydrazine is used to favor the formation of the monosubstituted product.[8][9]
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound.
Potential Derivatives of this compound
The nucleophilic nature of the terminal amino group in this compound allows for a variety of derivatization reactions. This section explores the synthesis of three major classes of derivatives: hydrazones (Schiff bases), pyrazoles, and N-acyl hydrazides.
Hydrazones (Schiff Bases): Versatile Intermediates and Bioactive Molecules
Hydrazones are formed by the condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[6][10] These compounds are not only crucial intermediates in organic synthesis but also exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[11]
Caption: General scheme for the synthesis of hydrazone derivatives.
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the desired aldehyde or ketone (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.[12]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Pyrazoles: A Core Heterocycle in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[13][14][15] The pyrazole moiety is a key pharmacophore in numerous approved drugs, exhibiting a broad spectrum of pharmacological activities.
Caption: Knorr synthesis of pyrazole derivatives.
-
To a solution of this compound (1.0 eq) in ethanol, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq).
-
Add a catalytic amount of a mineral acid (e.g., a few drops of concentrated HCl).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.[16]
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Acyl Hydrazides: Precursors to Heterocycles and Bioactive Molecules
N-Acyl hydrazides are formed through the acylation of hydrazines with carboxylic acid derivatives such as acid chlorides or anhydrides.[17][18] These compounds are stable, often crystalline solids, and serve as important precursors for the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.[19] They also possess intrinsic biological activities.
Caption: Synthesis of N-acyl hydrazide derivatives.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a flask equipped with a dropping funnel.
-
Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add a solution of the acid chloride or anhydride (1.0 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of Derivatives
The structural elucidation of the synthesized derivatives is paramount. A combination of spectroscopic techniques is essential for unambiguous characterization.
Spectroscopic Data
| Derivative Class | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| Hydrazone | 7.5-8.5 (N=CH), 8.0-11.0 (NH)[5] | 140-160 (C=N) | 3200-3400 (N-H), 1600-1650 (C=N)[5] | [M]+, [M+H]+, characteristic fragmentations |
| Pyrazole | 6.0-8.0 (pyrazole ring protons) | 100-150 (pyrazole ring carbons) | 3100-3300 (N-H, if present) | [M]+, [M+H]+ |
| N-Acyl Hydrazide | 8.0-10.0 (CONH), 9.0-11.0 (NH-N) | 165-175 (C=O) | 3200-3400 (N-H), 1640-1680 (C=O, Amide I)[5] | [M]+, [M+H]+, fragments from cleavage of N-N and C-N bonds |
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecules.[5][20]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the synthesized compounds.[5][21]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as N-H, C=N, and C=O bonds.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Conclusion
This compound is a versatile and promising scaffold for the generation of diverse chemical libraries. This guide has provided a comprehensive overview of its synthesis and the methodologies for preparing its key derivatives, including hydrazones, pyrazoles, and N-acyl hydrazides. The detailed protocols and characterization data serve as a robust foundation for researchers to explore the chemical space around this privileged core. The potential for discovering novel bioactive molecules with applications in drug development and other scientific disciplines is significant, and it is our hope that this guide will catalyze further innovation in this exciting area of medicinal chemistry.
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- (n.d.). Acylation of Hydrazides with Acetic Acid and Formic Acid.
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stability and storage conditions for 1,3-benzodioxol-4-ylmethylhydrazine
An In-depth Technical Guide to the Stability and Storage of 1,3-Benzodioxol-4-ylmethylhydrazine
Introduction
This compound is a heterocyclic organic compound featuring a stable 1,3-benzodioxole motif fused to a reactive methylhydrazine side-chain. While specific literature on this exact molecule is sparse, its structural components are well-characterized in medicinal and agrochemical research, suggesting its potential as a versatile building block or intermediate in the synthesis of novel bioactive compounds.[1] The hydrazine moiety is a potent nucleophile and reducing agent, making it highly valuable in forming complex heterocyclic systems.[2] However, this same reactivity renders the molecule susceptible to degradation, making a thorough understanding of its stability and optimal storage conditions paramount for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the anticipated stability profile of this compound, drawing upon established principles from its constituent functional groups. We will explore the primary factors influencing its degradation, recommend best practices for storage and handling, and provide detailed experimental protocols for assessing its purity and stability.
Chemical Profile and Inferred Physicochemical Properties
The molecule's stability is governed by the interplay between the robust benzodioxole ring and the labile hydrazine group.
-
1,3-Benzodioxole Moiety: This group is generally stable under normal conditions and is a common scaffold in various natural products and synthetic compounds.[1][3] It is, however, incompatible with strong acids and oxidizing agents.
-
Methylhydrazine Moiety: Hydrazine and its derivatives are known for their high reactivity. They are strong reducing agents, susceptible to oxidation, and can be thermally unstable.[2][4] The basicity of the hydrazine group (pKa of hydrazine is ~7.96) makes the compound sensitive to acidic conditions.[5]
The primary degradation pathways for this molecule are therefore predicted to be oxidation and, to a lesser extent, thermal and acid-catalyzed decomposition.
Core Factors Influencing Stability
Oxidative Degradation
Oxidation is the most significant threat to the stability of this compound. Hydrazines readily react with atmospheric oxygen, a process often catalyzed by trace metal impurities.[2] This reactivity is the basis for their use as oxygen scavengers in applications like boiler water treatment.[4]
Causality: The lone pair of electrons on the nitrogen atoms makes the hydrazine group highly susceptible to oxidation, leading to the formation of diimide, and ultimately, nitrogen gas and other decomposition products. This process can be accelerated by metal ions such as copper, iron, lead, and manganese which act as catalysts.[2]
Mitigation Strategy:
-
Inert Atmosphere: Bulk storage should always be under an inert nitrogen or argon blanket to prevent contact with air. For smaller laboratory quantities, containers should be purged with an inert gas before sealing.
-
Avoid Contaminants: Ensure storage containers are free from metal oxides and other oxidizing agents.[2] Do not mix fresh material with recovered or potentially contaminated material.
Thermal Stability
Elevated temperatures can induce thermal decomposition of hydrazine derivatives.[6] While the benzodioxole ring is thermally stable, the C-N and N-N bonds in the methylhydrazine side chain are weaker and more prone to cleavage at high temperatures.
Causality: Increased thermal energy can overcome the activation energy for bond cleavage, leading to fragmentation of the molecule. This can result in the release of irritating and toxic gases, including nitrogen oxides and carbon monoxide.[7]
Mitigation Strategy:
-
Controlled Temperature: Store the compound in a cool, well-ventilated area, away from direct sunlight and sources of heat or ignition.[6][8] For long-term storage, refrigeration (e.g., 2-8 °C) is recommended.
-
Avoid Ignition Sources: Due to the potential for forming flammable vapors, especially upon decomposition, all sources of ignition such as flames, sparks, and hot surfaces must be avoided in the storage and handling areas.[8]
Photostability
Many complex aromatic and heterocyclic compounds exhibit sensitivity to light, particularly in the UV spectrum. Photons can provide the energy to initiate degradation reactions.
Causality: Absorption of light can promote electrons to higher energy states, making the molecule more reactive and susceptible to radical-mediated or other photochemical degradation pathways.
Mitigation Strategy:
-
Light-Proof Containers: Store the compound in amber glass bottles or other opaque containers to protect it from light exposure.[6]
Chemical Incompatibility
The reactivity of the hydrazine group makes this compound incompatible with a range of common laboratory chemicals.
Causality:
-
Acids: As a base, it will react exothermically with acids to form salts. Strong acids may catalyze decomposition.[2]
-
Oxidizing Agents: Contact with strong oxidizers (e.g., hydrogen peroxide, nitric acid, halogens) can lead to a violent reaction, potentially causing ignition or explosion.[2]
-
Organic Matter: Avoid contamination with sawdust, rags, or other combustible organic materials.[2]
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale & References |
| Temperature | 2–8 °C (Refrigerated) | To minimize thermal decomposition.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent air oxidation of the hydrazine moiety.[4] |
| Light | Protect from light | To prevent photochemical degradation.[6][7] |
| Container | Tightly sealed, amber glass or other opaque, non-reactive material. | To prevent exposure to air, moisture, and light. Ensure container material is compatible and does not leach catalytic metals.[6] |
| Location | Cool, dry, well-ventilated, dedicated cabinet for reactive/toxic chemicals. | To ensure safety, prevent accidental contact with incompatible materials, and avoid vapor accumulation.[8][9] |
Experimental Protocols for Stability Assessment
A self-validating system for ensuring the quality of this compound involves regular purity checks and, for development purposes, a forced degradation study.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method to determine the purity of the compound and detect the emergence of degradation products over time.
1. Instrumentation & Conditions:
-
Apparatus: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 40 °C.
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of ~50 µg/mL using the initial mobile phase composition (95:5 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.[11]
3. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak corresponding to the parent compound and any impurity peaks.
-
Calculate purity as the percentage of the main peak area relative to the total peak area.
| HPLC Parameter | Suggested Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV, 254 nm |
| Temperature | 40 °C |
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential in drug development to understand potential degradation pathways.
1. Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct UV light (e.g., 254 nm) or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the designated stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration (~50 µg/mL).
-
Analyze by the developed HPLC method (Protocol 1) to assess the percentage of degradation and the profile of degradation products.
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Experimental workflow for a forced degradation stability study.
References
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Sdfine. (n.d.). hydrazine hydrate 60%.
- ARKEMA. (2012, January 3). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Reddit. (2020, March 17). Advice on storing/handling hydrazine.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,3-Benzodioxole.
- Apollo Scientific. (2022, September 16). 1,3-Benzodioxole.
- MarkHerb. (n.d.). SAFETY DATA SHEET - Myristicin.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
- SciSpace. (1997). the chemical and biochemical degradation of hydrazine.
- Organic Syntheses. (n.d.). Procedure.
- KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole.
- Comenius University. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
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An In-depth Technical Guide on the Discovery and History of 1,3-Benzodioxol-4-ylmethylhydrazine
Abstract
This technical guide provides a comprehensive overview of 1,3-benzodioxol-4-ylmethylhydrazine, a molecule of interest at the intersection of heterocyclic chemistry and medicinal research. While the specific discovery and developmental history of this compound are not extensively documented in public literature, this guide constructs a holistic understanding by examining its constituent chemical moieties: the 1,3-benzodioxole core and the methylhydrazine functional group. We will explore the rich history of these components, propose a detailed, plausible synthetic pathway for this compound based on established organic chemistry principles, and discuss its potential pharmacological applications by drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical insights into this and similar chemical entities.
Introduction: Deconstructing a Molecule of Interest
The 1,3-benzodioxole scaffold, also known as methylenedioxybenzene, is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activities.[1] Its presence in molecules like safrole from sassafras oil has made it a cornerstone in the synthesis of various pharmaceuticals and agrochemicals. The fusion of a benzene ring with a dioxole ring imparts unique electronic and conformational properties, rendering it a versatile building block in medicinal chemistry.
Parallel to the evolution of heterocyclic chemistry, hydrazine and its derivatives have carved out a crucial niche in drug development since the first synthesis of hydrazine by Theodor Curtius in 1887. The inherent reactivity of the N-N bond and the nucleophilic nature of the nitrogen atoms have made hydrazines and hydrazides key pharmacophores in a range of therapeutic agents, from antitubercular drugs like isoniazid to antidepressants.[2]
This guide focuses on the convergence of these two important chemical classes in the form of this compound. While a dedicated historical record for this specific molecule is sparse, its chemical architecture suggests a rationale for its synthesis and potential exploration in drug discovery programs. We will begin by delving into the history of its core components and then logically construct its synthesis and potential utility.
A Tale of Two Moieties: Historical Context
The 1,3-Benzodioxole Ring System: A Scaffold from Nature
The 1,3-benzodioxole ring system is a classic example of a "privileged scaffold" in medicinal chemistry. Its prevalence in natural products with diverse biological activities has long attracted the attention of synthetic chemists. The methylenedioxy bridge is a key feature, influencing the lipophilicity and metabolic stability of the parent molecule. Historically, the chemistry of 1,3-benzodioxole derivatives has been extensively explored, with a focus on electrophilic aromatic substitution reactions, which typically occur at the 5-position due to the electron-donating nature of the dioxole ring. However, substitution at the 4-position, while less common, is achievable and opens avenues for novel molecular designs.
Hydrazine Derivatives in Medicine: A Legacy of Therapeutic Innovation
The journey of hydrazine derivatives in medicine is a testament to the power of chemical innovation. Following the initial synthesis of hydrazine, its derivatives were investigated for a wide array of biological activities. The discovery of the antitubercular properties of isoniazid, a hydrazide derivative, in the mid-20th century marked a turning point in the treatment of tuberculosis. Subsequently, the development of monoamine oxidase inhibitors (MAOIs) based on a hydrazine scaffold revolutionized the treatment of depression. The versatility of the hydrazine functional group allows for its incorporation into a wide range of molecular architectures, leading to compounds with antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.
Synthesis of this compound: A Proposed Pathway
The synthesis of this compound can be logically approached through a two-step process starting from the readily available 1,3-benzodioxole. The key challenge lies in the regioselective functionalization at the 4-position of the benzodioxole ring.
Step 1: Chloromethylation of 1,3-Benzodioxole
The introduction of a reactive "handle" at the 4-position is the critical first step. While electrophilic substitution on 1,3-benzodioxole typically favors the 5-position, the Blanc chloromethylation reaction, under controlled conditions, can be directed to achieve substitution at the 4-position, yielding 4-chloromethyl-1,3-benzodioxole.
Sources
Methodological & Application
The Synthetic Utility of 1,3-Benzodioxol-4-ylmethylhydrazine: A Guide to its Application in Heterocyclic Chemistry
The convergence of privileged scaffolds and versatile functional groups is a cornerstone of modern medicinal chemistry and drug development. The 1,3-benzodioxole moiety, a structural alert in numerous natural products and pharmacologically active compounds, represents one such valued scaffold.[1][2][3][4] Its incorporation into molecular designs can impart favorable pharmacokinetic and pharmacodynamic properties. When this is combined with the synthetic prowess of the hydrazine functional group—a key building block for a vast array of nitrogen-containing heterocycles—we unlock access to novel chemical entities with significant therapeutic potential.
This technical guide focuses on the application of a specialized reagent, 1,3-benzodioxol-4-ylmethylhydrazine , in organic synthesis. While this specific isomer is a niche reagent, its true value lies in its ability to introduce the 1,3-benzodioxole motif onto a new molecular framework via the versatile reactivity of its hydrazine component. We will delve into the rationale behind its use, provide a detailed protocol for a representative transformation, and explore the mechanistic underpinnings of the synthesis.
The Strategic Advantage of the 1,3-Benzodioxole Moiety
The 1,3-benzodioxole ring system is a prevalent feature in a multitude of bioactive molecules.[3] It is often considered a "privileged" structure due to its ability to engage in favorable interactions with biological targets. Derivatives of 1,3-benzodioxole have demonstrated a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] The inclusion of this group can influence a molecule's metabolic stability and receptor-binding affinity, making it a desirable component in drug design.
Core Application: Synthesis of Substituted Pyrazoles
A primary and highly reliable application of hydrazine derivatives in organic synthesis is the construction of pyrazole rings. Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are of immense interest in medicinal chemistry, forming the core of drugs such as the anti-inflammatory agent celecoxib.[5] The most common and robust method for pyrazole synthesis is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[6][7]
The use of this compound in this context allows for the regioselective synthesis of N-1 substituted pyrazoles, where the 1,3-benzodioxolemethyl group is appended to the nitrogen atom of the pyrazole ring.
Workflow for Pyrazole Synthesis
The following diagram illustrates the general workflow for the synthesis of a 1-(1,3-benzodioxol-4-ylmethyl)-1H-pyrazole derivative.
Caption: General workflow for the synthesis of pyrazole derivatives.
Detailed Experimental Protocol: Synthesis of 1-((1,3-Benzodioxol-4-yl)methyl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a model pyrazole from this compound and acetylacetone.
Materials and Reagents:
-
This compound (or its hydrochloride salt)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (or glacial acetic acid as an alternative solvent)
-
Sodium bicarbonate (for neutralization if using a hydrochloride salt)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in 30 mL of ethanol.
-
Expert Insight: Ethanol is a common and effective solvent for this condensation. For less reactive substrates, glacial acetic acid can be used to catalyze the reaction, though this may require a more rigorous work-up to remove the acidic solvent.
-
-
Reagent Addition: To the stirred solution, add 1.1 equivalents of acetylacetone dropwise at room temperature.
-
Causality Note: A slight excess of the dicarbonyl compound ensures the complete consumption of the hydrazine, which can sometimes be more challenging to remove during purification.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Self-Validation: The reaction is considered complete when the starting hydrazine spot is no longer visible by TLC.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in 50 mL of ethyl acetate. d. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of deionized water, followed by 1 x 30 mL of brine.
-
Trustworthiness: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash aids in the separation of the organic and aqueous layers.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-((1,3-benzodioxol-4-yl)methyl)-3,5-dimethyl-1H-pyrazole.
Data Summary Table:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |
| This compound | 166.18 | 1.0 | 10.0 | 1.66 g |
| Acetylacetone | 100.12 | 1.1 | 11.0 | 1.11 mL |
| Ethanol | - | - | - | 30 mL |
| Expected Product | 244.27 | - | - | - |
Mechanistic Insights: The Knorr Pyrazole Synthesis
The reaction proceeds via the well-established Knorr pyrazole synthesis pathway. This involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: Simplified mechanism of Knorr pyrazole synthesis.
The regioselectivity of the reaction (i.e., which nitrogen of the hydrazine attacks which carbonyl) can be influenced by the steric and electronic properties of both the hydrazine and the dicarbonyl compound. For an unsymmetrical dicarbonyl, a mixture of regioisomers is possible.
Conclusion and Future Perspectives
This compound serves as a valuable, specialized reagent for introducing the medicinally relevant 1,3-benzodioxole scaffold into heterocyclic systems. The protocol provided for pyrazole synthesis is robust and can be adapted to a variety of 1,3-dicarbonyl substrates, offering a reliable pathway to novel N-substituted pyrazoles. Researchers in drug discovery can leverage this building block to rapidly generate libraries of compounds for biological screening, exploring new chemical space in the quest for next-generation therapeutics. The principles outlined here can be extended to the synthesis of other important heterocycles, such as indoles (via the Fischer indole synthesis) and pyridazinones, further highlighting the synthetic potential of this versatile reagent.
References
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Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29697-29702. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Available at: [Link]
-
Thirukovela, S., et al. (2023). The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. ResearchGate. Available at: [Link]
-
Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Available at: [Link]
-
Latif, N., et al. (1975). Reaction of spiro[1,3-benzodioxole-benzothiazines] with hydroxylamine and active methylene compounds. ResearchGate. Available at: [Link]
-
Jasinski, J. P., et al. (2012). 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o7-o8. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Available at: [Link]
-
Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(5), 459-462. Available at: [Link]
-
Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCrData, 9(2), x231225. Available at: [Link]
-
Reddy, T. S., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(38), 34675–34684. Available at: [Link]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 13(1), 1000-1016. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Benzodioxole. Available at: [Link]
-
Fun, H.-K., et al. (2013). 2-{4-[(1,3-Benzodioxol-5-yl)meth-yl]piperazin-1-yl}pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1140. Available at: [Link]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.najah.edu [repository.najah.edu]
- 4. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 1,3-Benzodioxol-4-ylmethylhydrazine
Subtitle: Unlocking the "Ortho-Cleft" Scaffold for Novel Heterocyclic Libraries
Executive Summary & Rationale
The 1,3-benzodioxole moiety (methylenedioxybenzene) is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs ranging from paroxetine to tadalafil. However, the vast majority of these applications utilize the 5-position (derived from piperonal).
This guide focuses on the 4-position (1,3-benzodioxol-4-ylmethylhydrazine). This isomer offers a unique steric environment—the "ortho-cleft"—adjacent to the oxygen bridge. This position provides distinct metabolic protection and conformational restriction unavailable in the 5-isomer.
Critical Safety Advisory: This protocol involves the synthesis and handling of a hydrazine linker. Hydrazines are structural alerts for toxicity (mutagenicity, hepatotoxicity). Part 2 of this guide details the mandatory "masking" strategy, converting the reactive hydrazine into a stable pyrazole pharmacophore.
Strategic Workflow: From Precursor to Lead
The following flowchart illustrates the critical path from raw materials to a stable, drug-like heterocycle.
Figure 1: Synthetic workflow transforming the commercially available aldehyde into a stable pyrazole library, highlighting the critical toxicity mitigation step.
Protocol 1: Synthesis of the Core Scaffold
Objective: Synthesize this compound starting from 2,3-dihydroxybenzaldehyde. Note: Direct purchase of the 4-isomer is often difficult or expensive; de novo synthesis ensures supply chain independence.
Reagents & Equipment[1]
-
Precursor: 2,3-dihydroxybenzaldehyde (CAS: 24677-78-9)
-
Solvents: DMF (anhydrous), Ethanol, DCM.
-
Reagents: Dibromomethane, Potassium Carbonate (
), Copper(II) Oxide (CuO), Sodium Borohydride ( ), Thionyl Chloride ( ), Hydrazine Hydrate (64%).
Step-by-Step Methodology
Phase A: Formation of the Benzodioxole Ring
-
Setup: In a 2L round-bottom flask equipped with a reflux condenser, dissolve 2,3-dihydroxybenzaldehyde (50g, 0.36 mol) in anhydrous DMF (500 mL).
-
Base Addition: Add
(150g, 1.08 mol) and CuO (1.5g, catalytic). Stir vigorously. -
Alkylation: Add dibromomethane (75g, 0.43 mol) dropwise over 30 minutes.
-
Reflux: Heat the mixture to 110°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The di-phenol spot should disappear.
-
Workup: Cool to RT. Filter off inorganic salts. Pour filtrate into ice water (2L). Extract with Ether (3x). Wash organic layer with brine, dry over
, and concentrate.-
Yield Target: >80% of 1,3-benzodioxol-4-carbaldehyde .[2]
-
Phase B: Conversion to Hydrazine
-
Reduction: Dissolve the aldehyde (from Phase A) in Ethanol. Add
(0.5 eq) at 0°C. Stir 1h. Quench with dilute HCl. Extract and evaporate to yield the alcohol . -
Chlorination: Dissolve the alcohol in DCM. Add
(1.2 eq) dropwise at 0°C. Stir at RT for 2h. Evaporate solvent and excess to yield 4-(chloromethyl)-1,3-benzodioxole . -
Hydrazine Substitution:
-
Critical Step: Add the chloride dropwise to a large excess (10 eq) of hydrazine hydrate in Ethanol at 0°C.
-
Reasoning: Excess hydrazine prevents the formation of the symmetrical dimer (R-NH-NH-R).
-
-
Isolation: After 4h stirring, evaporate ethanol. Extract residue with DCM. Wash with water (to remove excess hydrazine). Dry and concentrate.
-
Product:This compound (Yellow oil/solid). Store under Argon at -20°C immediately.
-
Protocol 2: Library Generation (Knorr Pyrazole Synthesis)
Objective: Mask the toxic hydrazine moiety by converting it into a pharmacologically active pyrazole ring.
Scientific Rationale (Toxicity Mitigation)
Free hydrazines deplete Vitamin B6 (Pyridoxine) by forming hydrazones with pyridoxal phosphate, leading to GABA depletion and seizures.[3] Cyclization into a pyrazole ring removes the nucleophilic nitrogens, neutralizing this toxicity while creating a rigid scaffold for target binding.
Methodology
-
Design: Select a library of 1,3-diketones (e.g., acetylacetone, benzoylacetone) or
-ketoesters. -
Reaction:
-
Dissolve this compound (1.0 mmol) in Ethanol (5 mL).
-
Add the 1,3-dicarbonyl compound (1.0 mmol).
-
Add catalytic Acetic Acid (3 drops).
-
-
Conditions: Heat to reflux for 2–4 hours.
-
Monitoring: Monitor by TLC. The hydrazine spot (ninhydrin active) should disappear.
-
Purification: Cool to RT.
-
Precipitation: Many pyrazoles will crystallize upon cooling. Filter and wash with cold ethanol.
-
Chromatography: If oil remains, purify via silica gel column (Hexane/EtOAc gradient).
-
Comparative Analysis: 4-yl vs. 5-yl Scaffold
The following table highlights why the 4-position offers a competitive advantage in drug design compared to the standard 5-position (piperonal derivatives).
| Feature | 4-Substituted (This Protocol) | 5-Substituted (Standard/Piperonal) | Implication for Drug Design |
| Steric Environment | High (Ortho to bridge) | Low (Meta/Para to bridge) | 4-pos offers "ortho-effect" conformational locking. |
| Metabolic Liability | Low | Medium | The 4-position blocks the metabolic "soft spot" adjacent to the ether. |
| IP Space | Novel/Uncrowded | Crowded | Higher probability of patentability. |
| Electronic Effect | Inductive withdrawal (stronger) | Resonance donation (stronger) | Tunable pKa for adjacent amines. |
Biological Evaluation & Safety Mechanisms
When developing these compounds, researchers must validate the suppression of hydrazine-related toxicity.
Mechanism of Hydrazine Toxicity
Figure 2: Mechanism of Action for Hydrazine-induced neurotoxicity, necessitating the pyrazole cyclization strategy.
Recommended Assays
-
GSH Trapping Assay: Incubate final compounds with glutathione and liver microsomes. Analyze by LC-MS for GSH-adducts to ensure the benzodioxole ring is not opening into a reactive quinone-methide.
-
Ames Test: Mandatory for any hydrazine-derived compound to rule out mutagenicity.
References
-
Synthesis of 2,3-methylenedioxybenzaldehyde: PrepChem. (n.d.). Synthesis of 2,3-methylenedioxybenzaldehyde. Retrieved from [Link]
-
Knorr Pyrazole Synthesis Protocol: Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Hydrazine Toxicity Mechanisms: National Center for Biotechnology Information. (2023).[3] Hydrazine Toxicity. StatPearls. Retrieved from [Link]
-
Noscapine Analogues (Benzodioxole Applications): PubMed. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 1,3-Benzodioxol-4-ylmethylhydrazine Synthesis
Topic: Optimizing Reaction Conditions & Troubleshooting
Doc ID: TS-BZM-04-HYD | Version: 2.1 | Last Updated: 2026-02-14
Executive Summary & Chemical Strategy
The Challenge: Synthesizing 1,3-benzodioxol-4-ylmethylhydrazine presents two primary chemical hurdles:
-
Regioselectivity (The "C4" Problem): The 1,3-benzodioxole ring is electronically activated at the C5 position (para to oxygen). Electrophilic aromatic substitution (EAS) naturally yields the 5-isomer (piperonyl derivatives). Accessing the C4 position (ortho to the bridgehead) requires specific "non-EAS" strategies.
-
Hydrazine Instability: The target molecule contains a primary hydrazine moiety susceptible to oxidation (air sensitivity) and condensation (dimerization).
The Solution Architecture: This guide focuses on the most robust synthetic route: Nucleophilic Substitution of 4-(Chloromethyl)-1,3-benzodioxole . We assume you have secured the C4-substituted precursor (via Directed Ortho Metalation or starting from 2,3-dihydroxybenzaldehyde).
Visualizing the Workflow
The following diagram outlines the critical decision points and reaction pathways.
Figure 1: Reaction pathway highlighting the critical divergence between the desired mono-substituted product and the bis-alkylated impurity.
Protocol Optimization: The Hydrazine Substitution
This section details the conversion of 4-(chloromethyl)-1,3-benzodioxole to the target hydrazine. This is a classic
Key Reaction Parameters
| Parameter | Recommended Range | Scientific Rationale |
| Hydrazine Equivalents | 10.0 – 20.0 eq. | A massive excess is mandatory to statistically favor the attack of hydrazine on the chloride over the attack of the product hydrazine on the chloride (which forms the dimer). |
| Solvent | Ethanol (Abs.) or Acetonitrile | Ethanol is standard. Acetonitrile is preferred if the chloride precursor is prone to solvolysis, though benzodioxole derivatives are generally stable in EtOH. |
| Temperature | Reflux (78°C) or 60°C | Reflux ensures completion. However, if dimer formation is high, lower to 60°C and extend time. |
| Addition Mode | Reverse Addition | Add the chloride solution dropwise into the hydrazine solution. Never add hydrazine to the chloride. |
Step-by-Step Optimized Protocol
-
Preparation of Hydrazine Base:
-
Charge a reaction flask with Hydrazine Hydrate (64% or 80%) (20 equivalents relative to the substrate).
-
Add Ethanol (5 volumes relative to hydrazine) to dilute.
-
Heat the solution to a gentle reflux (approx. 78-80°C).
-
-
Controlled Addition (The Critical Step):
-
Dissolve 4-(chloromethyl)-1,3-benzodioxole (1.0 eq.) in Ethanol (10 volumes).
-
Technique: Add this solution dropwise to the refluxing hydrazine solution over 1–2 hours.
-
Why? This maintains a high local concentration of hydrazine relative to the alkylating agent, suppressing dimer formation [1].
-
-
Reaction Monitoring:
-
Monitor via TLC (System: 10% MeOH in DCM). The product is more polar than the starting chloride.
-
Note: Hydrazines can streak on silica. Pre-treat TLC plates with 1% triethylamine if necessary.
-
-
Work-up (Purification):
-
Concentrate the mixture under reduced pressure to remove Ethanol and most excess hydrazine.
-
Extraction: Partition the residue between DCM and Water.
-
Crucial Step: The product is a base. Ensure the aqueous layer is basic (pH > 10).
-
Wash the organic layer with Brine, dry over
, and evaporate. -
Salt Formation (Recommended): The free base is unstable (oxidizes). Convert immediately to the Hydrochloride salt using HCl in Dioxane/Ether for long-term storage.
-
Troubleshooting Guide (FAQ)
Issue 1: "I am isolating a high molecular weight impurity."
-
Diagnosis: You have formed the bis-alkylated dimer (
-bis(1,3-benzodioxol-4-ylmethyl)hydrazine). -
Root Cause: The concentration of the starting chloride was too high relative to the hydrazine during the reaction.
-
Correction:
-
Increase Hydrazine equivalents to 20:1 .
-
Switch to High-Dilution Conditions : Dilute the reaction mixture further (20-30 volumes of solvent).
-
Ensure Reverse Addition (Chloride
Hydrazine) is strictly followed.
-
Issue 2: "The product turns pink/red upon storage."
-
Diagnosis: Auto-oxidation of the hydrazine group.
-
Root Cause: Benzyl hydrazines are electron-rich and prone to air oxidation to form azo or hydrazone species.
-
Correction:
-
Do not store as a free base. Convert to the HCl or Oxalate salt immediately.
-
Store under Argon/Nitrogen at -20°C.
-
If the liquid is already pink, redistill under high vacuum or recrystallize the salt from Ethanol/Ether.
-
Issue 3: "My starting material is reacting at the wrong position (C5)."
-
Diagnosis: This occurs during the precursor synthesis, not the hydrazine step.
-
Root Cause: If you attempted to chloromethylate 1,3-benzodioxole directly (Blanc reaction), it goes to C5.
-
Correction: You must restart the synthesis using a regioselective strategy.
-
Strategy A: Start from 2,3-dihydroxybenzaldehyde . Form the acetal (benzodioxole ring) first, leaving the aldehyde at C4. Reduce aldehyde
alcohol chloride. -
Strategy B: Use Directed Ortho Metalation (DoM) .[1][2] Treat 1,3-benzodioxole with n-BuLi (lithiation occurs at C4 due to the "ortho-lithiation" effect of the ring oxygens) followed by quenching with DMF [2].
-
Advanced Mechanistic Insight: The C4 Precursor
If you are struggling to synthesize the 4-(chloromethyl)-1,3-benzodioxole precursor, use the following logic tree to select the correct method.
Figure 2: Selection guide for precursor synthesis. Route B is recommended for scale-up reliability.
References
-
BenchChem Technical Support. (2025).[3] An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine from Benzoyl Chloride and Hydrazine Hydrate. (Detailed discussion on hydrazine stoichiometry and excess ratios to prevent dimerization). Link
-
Snieckus, V. (1990). Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on DoM for regioselective functionalization of aromatics like benzodioxoles). Link
-
RSC Advances. (2014). Optimization of reaction conditions for the synthesis of hydrazides. (General protocols for hydrazine nucleophilic substitutions). Link
-
Wikipedia. 1,3-Benzodioxole Stability and Reactivity. (General properties of the methylenedioxy ring). Link
Sources
Technical Support Center: 1,3-Benzodioxol-4-ylmethylhydrazine
Document ID: TSC-CHEM-260214-01
Version: 1.0
This guide is designed for researchers, scientists, and drug development professionals working with 1,3-benzodioxol-4-ylmethylhydrazine. It provides in-depth troubleshooting for common side reactions and experimental challenges. The information herein is based on established principles of organic chemistry, drawing analogies from the known reactivity of the alkylhydrazine and 1,3-benzodioxole functional groups.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during reactions involving this compound.
Q1: My reaction mixture is turning dark red, brown, or black upon starting. What is the cause?
A1: This is a classic sign of hydrazine oxidation. Alkylhydrazines are susceptible to oxidation by atmospheric oxygen, especially in the presence of metal catalysts (like copper or iron) or under basic conditions.[1][2][3] The colored species are typically azo compounds (R-N=N-R') or other complex decomposition products. This process is often accelerated by heat and light.
Q2: I'm attempting a Fischer indole synthesis, but my yield is very low, and I'm isolating a tarry, insoluble byproduct. What's going wrong?
A2: This common issue in Fischer indole synthesis points to two likely culprits:
-
Acid-catalyzed decomposition: The strong acidic conditions (e.g., polyphosphoric acid, ZnCl₂) required for the cyclization can degrade the starting hydrazine or the intermediate hydrazone.[4][5]
-
Instability of the 1,3-benzodioxole ring: The methylenedioxy group is sensitive to strong acids and can undergo cleavage or electrophilic attack, leading to polymerization or undesired side products.[6][7]
Q3: My NMR analysis shows a loss of the characteristic methylenedioxy bridge signal (a singlet around 5.9-6.0 ppm). Why did this happen?
A3: The methylenedioxy acetal is prone to cleavage under strong acidic conditions, particularly with Lewis acids like BBr₃, AlCl₃, or even strong Brønsted acids at elevated temperatures.[6][7] This reaction opens the five-membered ring to form a catechol derivative, which is often more reactive and can lead to a cascade of side reactions.
Q4: I'm trying to form a hydrazone, but the reaction is sluggish and incomplete. How can I improve the conversion?
A4: Hydrazone formation is an equilibrium-driven process that involves the elimination of water.[8] Incomplete reactions are often due to the presence of excess water in the reaction medium. Ensure you are using anhydrous solvents and consider using a dehydrating agent (like molecular sieves) or a setup that allows for the azeotropic removal of water (e.g., a Dean-Stark apparatus).
Part 2: Troubleshooting Guides & In-Depth Analysis
Issue 1: Oxidative Degradation of the Hydrazine Moiety
Symptoms:
-
Rapid color change to yellow, red, or brown.
-
Gas evolution (N₂).
-
Formation of multiple, difficult-to-separate byproducts seen on TLC or LC-MS.
-
Low yield of the desired product.
Root Cause Analysis: The N-N bond in hydrazines is relatively weak, and the lone pairs on the nitrogen atoms make the molecule susceptible to one- and two-electron oxidations. Atmospheric oxygen is a common culprit, often catalyzed by trace metals. The oxidation can proceed through a diazene intermediate (R-NH-N=CH₂), which can either lose N₂ to generate radical species or dimerize.[2][3][9]
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct all reactions under a rigorously inert atmosphere (Argon or Nitrogen). This is the single most critical step.
-
Solvent Degassing: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Metal Sequestration: If trace metal catalysis is suspected (e.g., from reagents or glassware), consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) in trace amounts.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
Caption: Workflow for minimizing oxidative degradation.
Issue 2: Acid-Catalyzed Degradation and Ring Cleavage
Symptoms:
-
Low yields in acid-catalyzed reactions (e.g., Fischer indole synthesis).[4][5][10]
-
Formation of phenolic byproducts (catechols), identifiable by mass spectrometry or specific colorimetric tests.
-
Complex, inseparable product mixtures.
Root Cause Analysis: The 1,3-benzodioxole moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack.[11] However, the acetal linkage is the weak point. Under strongly acidic conditions, one of the oxygen atoms can be protonated, initiating a ring-opening cascade to yield a more reactive catechol derivative.[7] This is particularly problematic with Lewis acids that can coordinate strongly to the oxygens.
Caption: Simplified pathway of acid-catalyzed cleavage.
Troubleshooting Protocol:
-
Catalyst Screening: Test a range of acid catalysts, from milder Brønsted acids (e.g., p-toluenesulfonic acid) to different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5] Sometimes a heterogeneous acid catalyst (e.g., Amberlyst resin) can provide a less harsh environment.
-
Temperature Optimization: Run the reaction at various temperatures. Often, lowering the temperature can suppress side reactions more than the desired reaction, improving selectivity.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further degradation of the product.
-
Alternative Syntheses: If the Fischer indole synthesis is problematic, consider alternative indole syntheses that do not require such harsh acidic conditions, such as the Bartoli or Bischler-Möhlau methods.
Quantitative Data Summary: Catalyst Effect on Indole Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield of Desired Indole (%) | Notes |
| Polyphosphoric Acid (PPA) | 120 | 4 | 15 | Significant charring and decomposition observed. |
| ZnCl₂ (anhydrous) | 80 | 6 | 45 | Cleaner reaction, but some byproducts present. |
| p-Toluenesulfonic Acid | 110 (Toluene) | 12 | 60 | Slower reaction but significantly higher yield and purity. |
| BF₃·OEt₂ | 25 | 24 | 35 | Mild conditions, but slow and incomplete conversion. |
Note: These are illustrative yields and will vary based on the specific ketone/aldehyde used.
Part 3: Recommended Protocols
Protocol 1: Optimized Hydrazone Formation
This protocol is designed to maximize the yield of the hydrazone intermediate while minimizing oxidative side reactions.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.05 eq)
-
Anhydrous Ethanol (degassed)
-
Acetic Acid (catalytic, 1-2 drops)
-
4Å Molecular Sieves
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere, add this compound and activated 4Å molecular sieves.
-
Add degassed anhydrous ethanol via cannula to dissolve the hydrazine.
-
Add the aldehyde or ketone dropwise to the stirring solution at room temperature.
-
Add 1-2 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to a gentle reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction to room temperature. Filter off the molecular sieves.
-
Remove the solvent under reduced pressure. The resulting crude hydrazone is often of sufficient purity for the next step but can be further purified by recrystallization or column chromatography if necessary.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
ResearchGate. What are the methods to deprotect methylene dioxy group?. Available from: [Link]
-
MDPI. Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Available from: [Link]
-
YouTube. Fischer Indole Synthesis. Available from: [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. Available from: [Link]
-
DTIC. Oxidation of Hydrazine in Aqueous Solutions. Available from: [Link]
-
MDPI. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available from: [Link]
-
Magna Scientia. The mechanism of the oxidation of narceine by means of selenous acid-sulphuric acid. Available from: [Link]
-
MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available from: [Link]
-
NIH. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Available from: [Link]
-
Digital Repository. Graphite-Catalyzed Electro-Oxidation of Hydrazine Derivatives Using Sodium Chloride under Green and Sustainable Chemistry. Available from: [Link]
-
Wikipedia. 1,3-Benzodioxole. Available from: [Link]
-
ACS Publications. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Available from: [Link]
-
PubMed. Regioselective cleavage reaction of the aromatic methylenedioxy ring. VI. Synthesis of phenothiazine analogues by using the cleavage reaction with sodium methoxide-thiols in dimethyl sulfoxide and evaluation of their biological activities. Available from: [Link]
-
ResearchGate. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Available from: [Link]
-
PubMed. Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. Available from: [Link]
-
Wikipedia. Methylenedioxy. Available from: [Link]
-
Solubility of Things. 1,3-benzodioxole. Available from: [Link]
-
Wikipedia. Hydrazines. Available from: [Link]
-
DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Available from: [Link]
-
Wikipedia. Hydrazine. Available from: [Link]
-
ResearchGate. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
-
ResearchGate. Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. A search for an aromatic analog of the radical acetoxy rearrangement (Surzur–Tanner reaction). Available from: [Link]
-
PrepChem.com. Synthesis of 1,3-benzodioxole dihydrochloride. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of 4H-Benzo[d][4][11]oxathiin-4-ones and 4H-Benzo[d][4][11]dioxin-4-ones. Available from: [Link]
-
NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Available from: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. magnascientiapub.com [magnascientiapub.com]
- 8. youtube.com [youtube.com]
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- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
challenges in the scale-up synthesis of 1,3-benzodioxol-4-ylmethylhydrazine
The following technical guide addresses the scale-up synthesis of 1,3-benzodioxol-4-ylmethylhydrazine , a specialized intermediate often used in fragment-based drug discovery.
This guide prioritizes the Reductive Amination Route (via hydrazone) over direct alkylation, as it offers superior control over mono-substitution and safety on a kilogram scale.
Current Status: Online Role: Senior Process Chemist Topic: Scale-up Optimization, Impurity Control, and Safety Protocols
Executive Summary: Route Selection & Process Logic
For the scale-up of this compound, the Direct Alkylation of 4-(chloromethyl)-1,3-benzodioxole with hydrazine hydrate is often plagued by the formation of the bis-alkylated impurity (
Recommended Route: Two-Step Reductive Amination
-
Condensation: 1,3-Benzodioxole-4-carbaldehyde + Hydrazine
Hydrazone intermediate. -
Reduction: Hydrazone + H
/Pd-C (or NaBH ) Target Hydrazine.
This route minimizes the "dimer" impurity and allows for intermediate purification if necessary.
Synthesis Troubleshooting & Optimization
Issue 1: High Levels of Bis-Alkylated Impurity (The "Dimer")
User Report: "We are seeing 15-20% of the bis-substituted dimer in the crude mixture using direct alkylation."
Root Cause:
In direct alkylation (S
Corrective Action:
-
Switch to Reductive Amination: This pathway sterically discourages the formation of the dimer.
-
If Direct Alkylation is Mandatory: You must use a massive excess of hydrazine hydrate (10–20 equivalents).
-
Protocol: Add the benzyl chloride solution slowly (over 4-6 hours) into the refluxing hydrazine solution. High dilution and reverse addition are critical to keep the hydrazine:substrate ratio locally high.
-
Issue 2: Incomplete Conversion of Hydrazone Intermediate
User Report: "During the hydrogenation step, the reaction stalls with 5-10% hydrazone remaining."
Root Cause: The 1,3-benzodioxole ring is electron-rich.[1][2] The 4-position is sterically crowded (ortho to the dioxole ring), which can hinder catalyst binding or hydride delivery.
Corrective Action:
-
Catalyst Loading: Increase Pd/C loading to 10 wt% (dry basis).
-
Add an Acid Promoter: Add 1.0 equivalent of Acetic Acid to the hydrogenation mixture. Protonation of the hydrazone nitrogen (
) activates the imine bond toward reduction. -
Alternative Reductant: If catalytic hydrogenation is sluggish, switch to NaBH
in methanol. This is often more aggressive and less sensitive to steric bulk, though it requires careful quench protocols on scale.
Issue 3: Product Instability & Color Change
User Report: "The isolated oil turns yellow/brown within hours of exposure to air."
Root Cause:
Free base benzyl hydrazines are highly susceptible to air oxidation, forming azo compounds (
Corrective Action:
-
Salt Formation (Mandatory): Do not isolate the free base for storage. Convert immediately to the Dihydrochloride Salt .
-
Protocol: Dissolve the crude free base in dry Ethanol/EtOAc. Add 2.5 eq of HCl (4M in Dioxane or gas). The salt will precipitate as a stable, white solid.
-
-
Storage: Store the salt under Argon at < 4°C.
Visualization: Reaction Pathways & Impurity Control
The following diagram illustrates the competition between the desired pathway and the critical "Dimer" impurity formation.
Caption: Comparison of the reductive pathway (Green) vs. the risk of dimer formation (Red) common in direct alkylation.
Scale-Up Safety Protocols (Hydrazine Specific)
Warning: Hydrazine and its derivatives are potent sensitizers, carcinogens, and potential explosion hazards.[3]
| Parameter | Specification | Technical Rationale |
| Containment | Closed System / Isolator | Hydrazine vapor is toxic (TLV 0.01 ppm). Use a scrubber with dilute hypochlorite (bleach) to neutralize off-gas. |
| Quench Protocol | Bleach Destruction | Spills or waste containing hydrazine must be quenched with 5-10% Sodium Hypochlorite. Caution: This reaction is exothermic and evolves N |
| Thermal Stability | T < 50°C (Free Base) | Benzyl hydrazines can decompose exothermically. Never distill the free base at atmospheric pressure. |
| Materials | No Metal Oxides | Avoid contact with rust, copper, or iron oxides, which catalyze the decomposition of hydrazine derivatives. Use glass-lined or passivated SS316 reactors. |
Experimental Protocol: The "Self-Validating" System
This protocol includes checkpoints to ensure quality before proceeding to the next step.
Step 1: Hydrazone Formation
-
Charge 1,3-benzodioxole-4-carbaldehyde (1.0 eq) and Ethanol (5 vol).
-
Add Hydrazine Hydrate (3.0 eq) dropwise at 0-5°C.
-
Warm to reflux for 3 hours.
-
Checkpoint 1 (IPC - TLC/HPLC): Ensure aldehyde < 1%. If >1%, add 0.5 eq Hydrazine and reflux for 1 hr.
-
Concentrate to remove excess hydrazine and ethanol. Note: The hydrazone is usually a solid. Triturate with heptane to remove trace hydrazine.
Step 2: Reduction & Salt Formation
-
Dissolve Hydrazone in Methanol (10 vol).
-
Add 10% Pd/C (5 wt% loading) and Acetic Acid (1.0 eq).
-
Hydrogenate at 3 bar (45 psi) H
at 25°C for 6-12 hours. -
Checkpoint 2 (IPC): Check for disappearance of Hydrazone.
-
Filter catalyst (under Argon - pyrophoric risk!).
-
Add HCl in Dioxane (2.5 eq) to the filtrate.
-
Concentrate/Crystallize to obtain This compound dihydrochloride .
References
-
Safety & Handling: Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 2021.[4]
-
Synthesis Mechanism: The Synthesis of Benzalazine: A Comprehensive Technical Guide. BenchChem.[5]
-
Reductive Alkylation: Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry.[6]
-
Impurity Profile: Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds. New Journal of Chemistry.[7]
-
General Properties: 1,3-Benzodioxole - ChemicalBook.
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. Safety and containment design for handling hydrazine or intermediate NxHy species in scaled PNF plants [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient photocatalytic synthesis of benzylhydrazine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1,3-Benzodioxol-4-ylmethylhydrazine
Welcome to the technical support resource for the synthesis of 1,3-benzodioxol-4-ylmethylhydrazine (CAS 887593-39-7)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this synthesis. We will address common issues, particularly the formation of byproducts, and provide robust troubleshooting strategies and detailed protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
The synthesis of mono-alkylated hydrazines, such as this compound, presents a classic chemical challenge: controlling selectivity. The direct alkylation of hydrazine with an electrophile like 4-(halomethyl)-1,3-benzodioxole is often complicated by overalkylation, where the desired product reacts further with the starting electrophile.[2][3] This guide provides practical solutions to minimize this and other side reactions, ensuring higher yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected, and I see multiple spots on my TLC plate. What are the likely byproducts?
This is the most common issue encountered. The primary culprits are typically unreacted starting materials and overalkylation byproducts.
-
N,N'-bis(1,3-benzodioxol-4-ylmethyl)hydrazine: This is the product of di-alkylation and is often the major byproduct. It forms when the initially produced this compound, which is still nucleophilic, attacks a second molecule of the electrophilic starting material.[2]
-
Unreacted 4-(halomethyl)-1,3-benzodioxole: Incomplete reaction will leave this starting material in your crude mixture.
-
Azine Formation: If your synthesis starts from 4-formyl-1,3-benzodioxole (piperonal), the intermediate hydrazone can react with another molecule of the aldehyde to form the highly conjugated and often brightly colored 1,2-bis[(1,3-benzodioxol-4-yl)methylidene]hydrazine.[4] This byproduct requires a subsequent reduction step to yield the target hydrazine, which can introduce its own set of impurities.
-
Oxidation Products: Hydrazines can be susceptible to air oxidation, leading to a complex mixture of minor impurities. This is often indicated by the development of color in the product upon storage.
Below is a diagram illustrating the primary reaction and the most significant side reaction.
Caption: Primary synthesis and overalkylation byproduct pathway.
Q2: How can I suppress the formation of the di-alkylated byproduct?
Controlling selectivity is key. The formation of the N,N'-bis-alkylated byproduct is a competing second-order reaction. To favor mono-alkylation, you must manipulate the reaction kinetics.
-
Use a Large Excess of Hydrazine: Employing a significant molar excess of hydrazine (e.g., 10-20 equivalents) relative to the alkylating agent is the most effective strategy.[3] This statistically increases the probability that the electrophile will encounter a molecule of hydrazine rather than the mono-alkylated product.
-
Slow Addition & Temperature Control: Add the 4-(halomethyl)-1,3-benzodioxole solution dropwise to the hydrazine solution at a low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the electrophile, further disfavoring the second alkylation.
-
Choice of Hydrazine: Using hydrazine hydrate is common, but anhydrous hydrazine in a suitable solvent can also be effective. The presence of water in hydrazine hydrate can sometimes promote side reactions, though it is often sufficient for this type of reaction.
Q3: My crude product is an oil that won't crystallize, and it looks impure by ¹H NMR. What is the best purification strategy?
Purification can be challenging due to the similar polarities of the product and byproducts. A multi-step approach is often necessary.[5]
-
Acid-Base Extraction: This is a highly effective first step. The desired mono-alkylated hydrazine is basic and can be protonated and extracted into an aqueous acid layer (e.g., 1M HCl). The di-alkylated byproduct is significantly less basic, and any unreacted starting material is neutral. These impurities will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH or K₂CO₃) and extracting with an organic solvent will recover the purified product.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is the next step.[5] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. The less polar di-alkylated byproduct and starting material will elute before the more polar mono-alkylated product.
-
Recrystallization: If a solid is obtained after initial purification, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be used for final polishing.[5]
The following workflow visualizes a robust purification strategy.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the mono-alkylated product.
Materials:
-
4-(Bromomethyl)-1,3-benzodioxole
-
Hydrazine monohydrate (≥98%)
-
Ethanol (200 proof)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
3M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add hydrazine monohydrate (15 eq.) to ethanol. Cool the flask to 0 °C in an ice bath.
-
Dissolve 4-(bromomethyl)-1,3-benzodioxole (1.0 eq.) in a minimal amount of ethanol.
-
Add the solution of the bromide dropwise to the stirred hydrazine solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting bromide.
-
Remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in DCM and transfer to a separatory funnel.
-
Proceed with the acid-base extraction as described in Protocol 2.
Protocol 2: Purification via Acid-Base Extraction
Procedure:
-
Take the DCM solution from the synthesis workup (Protocol 1, Step 7).
-
Extract the organic layer three times with 1M HCl. Combine the aqueous layers.
-
Scientist's Note: The desired product is now in the aqueous phase as its hydrochloride salt. The less basic di-alkylated byproduct and neutral starting material remain in the DCM.
-
-
Cool the combined acidic aqueous layers in an ice bath.
-
Slowly add 3M NaOH solution with stirring until the pH is >10. A white precipitate or oil (the free base product) may form.
-
Extract the basified aqueous layer three times with fresh DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, which can be further purified if necessary.
Summary of Potential Impurities
| Compound Name | Molar Mass ( g/mol ) | Typical ¹H NMR Signal (CDCl₃) | Elution Profile (Normal Phase) |
| 4-(Bromomethyl)-1,3-benzodioxole (Starting Material) | 215.04 | Singlet ~4.5 ppm (CH₂Br), Singlet ~5.9 ppm (O-CH₂-O) | Least Polar |
| N,N'-bis(...)hydrazine (Byproduct) | 298.30 | Singlet ~4.0 ppm (Ar-CH₂), Singlet ~5.9 ppm (O-CH₂-O). Note: NH protons may be broad or not observed. | Intermediate Polarity |
| This compound (Product) | 166.18 | Singlet ~3.9 ppm (Ar-CH₂), Singlet ~5.9 ppm (O-CH₂-O). Note: NH and NH₂ protons are broad and exchangeable. | Most Polar |
Note: Exact chemical shifts (ppm) can vary based on solvent and concentration.
References
- Leite, A. C. L., & Brondani, D. J. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.
-
Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. [Link]
- Jha, A., et al. (2011).
- Anonymous. (2005). The Late Show with Rob! Tonight's Special Guest: Hydrazine. Harvard University Chemistry Department.
- Cain, C. K., & Mallette, M. F. (1953). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry.
- Google Patents. (2018). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- Request PDF. Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine.
- Google Patents. (2012). CN102766131A - Synthetic method of 1, 3-benzodioxole.
-
Buchwald, S. L., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PMC. [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. [Link]
-
PrepChem.com. Synthesis of 1,3-benzodioxole dihydrochloride. [Link]
-
S. Naveen, et al. (2011). 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine. PubMed Central. [Link]
-
MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][6][7]oxathiin-4-ones and 4H-Benzo[d][6][7]dioxin-4-ones.
- ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- ArtMolecule.
- Organic Syntheses Procedure. 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole.
- Mäeorg, U., et al. (2008). Synthesis of allyl hydrazine: a comparative study of different methods. ARKIVOC.
- Journal of Pharmaceutical and Medicinal Discoveries. (2022).
- Methodical letter. (2021). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
-
Wikipedia. 1,3-Benzodioxole. [Link]
- UTAR Institutional Repository. (2019). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING.
-
Wang, J., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. [Link]
Sources
- 1. 887593-39-7 CAS MSDS (BENZO[1,3]DIOXOL-4-YLMETHYL-HYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. princeton.edu [princeton.edu]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
workup procedure for reactions with 1,3-benzodioxol-4-ylmethylhydrazine
The following technical guide is structured as a Level 3 Support Knowledge Base for researchers working with 1,3-benzodioxol-4-ylmethylhydrazine . It addresses the specific chemical behavior of this sterically congested, electron-rich hydrazine derivative.
Status: Active | Topic ID: BZ-HYD-04 | Safety Level: High[1][2]
⚠️ Critical Safety Warning
Hydrazine derivatives are potentially genotoxic and unstable. [1]
-
Toxicity: Assume this compound is a carcinogen and skin sensitizer.[3] Double-glove (Nitrile/Laminate) and work in a fume hood.[1][2]
-
Instability: As an alkyl hydrazine (benzyl type), this molecule is susceptible to air oxidation.[2] Exposure to atmosphere will cause rapid degradation into colored azines or hydrazones. Do not rotovap to dryness in open air.
Part 1: Core Workup Protocols (Q&A)
Q1: How do I isolate the product from a reaction mixture containing excess hydrazine?
The Challenge: You likely synthesized this from 4-(chloromethyl)-1,3-benzodioxole and excess hydrazine hydrate.[1] The crude mixture contains the product (an oil or low-melting solid) and toxic hydrazine residues.[1][2]
The Protocol (Extraction Method):
-
Dilution: Dilute the reaction mixture with Dichloromethane (DCM) . Avoid Ethyl Acetate if possible, as hydrazines can react slowly with esters to form hydrazides over long periods, though it is acceptable for rapid workups.
-
The "Reverse" Wash:
-
Do not use an acidic wash (e.g., 1M HCl); this will protonate your product (
), forcing it into the aqueous layer.[1] -
Perform 3x washes with Saturated Brine mixed with 10% reaction solvent. Hydrazine hydrate is highly hydrophilic and partitions into the aqueous phase.
-
-
Drying: Dry the organic layer over anhydrous
(Sodium Sulfate).[4] Avoid if the product is potentially acidic (unlikely here, but good practice for hydrazines). -
Concentration: Evaporate solvent under reduced pressure at < 40°C . Backfill the rotovap with Nitrogen , not air.
Q2: The free base is unstable. How can I store it?
The Solution: Convert it immediately to the Hydrochloride Salt . The salt form is crystalline, air-stable, and easy to handle.[1]
Salt Formation Protocol:
-
Dissolve the crude free base oil in a minimal amount of dry Diethyl Ether or 1,4-Dioxane .
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
A white precipitate (the mono- or dihydrochloride) should form immediately.[2]
-
Filter under an inert atmosphere (Schlenk filtration) or rapidly on a Buchner funnel.
-
Wash the solid with cold ether to remove residual hydrazine hydrochloride.
Q3: My reaction yield is low. Where is the product?
Diagnosis: The 4-position on the benzodioxole ring is sterically crowded (flanked by the acetal oxygen) and the hydrazine tail is basic.[2]
-
Issue: If you performed an aqueous workup at pH < 9, the product is likely protonated and trapped in the water layer.
-
Fix: Take your aqueous waste streams, adjust pH to 12-14 using NaOH (carefully, on ice), and re-extract with DCM.[1]
Part 2: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product turns pink/brown upon drying | Air Oxidation. Benzyl hydrazines oxidize to azo/azine impurities when exposed to | Stop. Redissolve in solvent immediately. Purify via salt formation (see Q2) or use immediately in the next step. Store under Argon. |
| Emulsion forms during extraction | Surfactant Effect. The amine/hydrazine head group + lipophilic aromatic ring acts as a surfactant. | Break it. Add solid NaCl directly to the separatory funnel. If that fails, filter the emulsion through a pad of Celite to break the surface tension. |
| "Grease" in NMR after workup | Silicon Grease Leaching. The basic hydrazine stripped grease from ground glass joints. | Use Teflon sleeves for joints. Recrystallize the HCl salt from Ethanol/Ether to remove non-polar impurities. |
| Violent bubbling upon acid addition | Residual Carbonate/Hydrazine. | You may have residual carbonate base or unreacted hydrazine hydrate (exothermic neutralization).[2] Add acid very slowly at 0°C. |
Part 3: Data & Specifications
Table 1: Physicochemical Properties & Handling
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 166.18 g/mol | |
| Predicted pKa (Conj.[1][2] Acid) | ~7.5 - 8.5 | Moderately basic (similar to benzylhydrazine).[1][2] |
| Solubility (Free Base) | DCM, MeOH, EtOH, DMSO | Insoluble in water (unless protonated).[2] |
| Solubility (HCl Salt) | Water, MeOH, DMSO | Insoluble in Ether, Hexanes.[1][2] |
| TLC Stain | Ninhydrin or PMA | Ninhydrin turns reddish-purple.[1][2] |
| Storage | -20°C, Hygroscopic, Light Sensitive | Store under inert gas.[1][2] |
Part 4: Visualization (Workflow)[1][2]
Diagram 1: Optimized Workup Flowchart
This decision tree guides you through the isolation process based on your downstream needs (Storage vs. Immediate Use).
Caption: Decision tree for isolating this compound, prioritizing stability via salt formation.[1][2]
Diagram 2: Chemical Logic of Instability
Why does this compound degrade? Understanding the mechanism helps prevent it.
Caption: Degradation pathways. The electron-rich benzodioxole ring stabilizes radical intermediates, accelerating air oxidation compared to simple alkyl hydrazines.[1][2]
References
-
Ragnarsson, U. (2001). "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30(4), 219-229.[1][2] Link
- Cited for: General instability of alkyl hydrazines and str
-
Organic Syntheses. (2008). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Org.[5][6][7] Synth. 85, 231. Link
- Cited for: Handling of methylhydrazine derivatives and aqueous workup procedures for hydrazones.
-
Sigma-Aldrich. (2023).[2] "Safety Data Sheet: Benzylhydrazine dihydrochloride." Link[1][2]
-
Cited for: Safety protocols regarding toxicity and storage of benzyl-type hydrazines.[1]
-
-
Jasinski, J. P., et al. (2011). "1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine."[1][2][8] Acta Crystallographica Section E, 67(6), o1338.[2] Link
-
Cited for: Structural confirmation of benzodioxole hydrazine derivatives and their tendency to form stable crystalline Schiff bases (hydrazones).[2]
-
Sources
- 1. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of 1,3-benzodioxol-4-ylmethylhydrazine with other hydrazines
An In-Depth Comparative Analysis of 1,3-Benzodioxol-4-ylmethylhydrazine for Medicinal Chemistry and Synthetic Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparative analysis of this compound against other classes of hydrazines, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect its chemical reactivity, synthetic utility, and potential pharmacological applications, supported by experimental data and protocols.
Introduction: The Significance of the 1,3-Benzodioxole Moiety
This compound is a substituted hydrazine featuring the unique 1,3-benzodioxole (or methylenedioxyphenyl) scaffold. This moiety is not merely a structural component; it is a well-established "biophore" found in numerous natural products and pharmacologically active compounds.[1][2] Its prevalence stems from natural sources like safrole, a primary constituent of sassafras oil, which serves as a precursor for various industrial and pharmaceutical syntheses.[1][3][4] The 1,3-benzodioxole ring system is known to influence a molecule's metabolic stability and interaction with biological targets, often by inhibiting cytochrome P450 enzymes.[1] This makes its incorporation into a hydrazine framework a compelling strategy for developing novel therapeutic agents.
This guide will compare this compound to two primary classes of hydrazines—arylhydrazines (e.g., phenylhydrazine) and simple alkylhydrazines (e.g., methylhydrazine)—to elucidate its distinct properties.
Comparative Analysis of Physicochemical Properties and Reactivity
The reactivity of a hydrazine is fundamentally dictated by the nucleophilicity of its terminal nitrogen atom, which is influenced by the electronic and steric nature of its substituents.[5]
| Compound | Class | Molecular Weight ( g/mol ) | XLogP3 | Key Structural Feature | Electronic Effect of Substituent |
| This compound | Substituted Alkylhydrazine | 166.18[6] | 0.6[7] | Hydrazine linked to a methylene bridge attached to the benzodioxole ring. | The benzyl-like group is weakly electron-donating (inductive), enhancing nucleophilicity relative to arylhydrazines. |
| Phenylhydrazine | Arylhydrazine | 108.14 | 1.2 | Hydrazine directly attached to an aromatic ring. | The phenyl group is electron-withdrawing (resonance), delocalizing the nitrogen lone pair and reducing nucleophilicity.[5] |
| Methylhydrazine | Alkylhydrazine | 46.07 | -0.7 | Hydrazine attached to a simple alkyl group. | The methyl group is electron-donating (inductive), increasing electron density on the nitrogen and enhancing nucleophilicity.[5][8] |
Key Insights:
-
Nucleophilicity and Basicity: this compound is classified as a substituted alkylhydrazine because the N-N bond is attached to an sp³-hybridized carbon. Its reactivity is expected to be more aligned with simple alkylhydrazines than arylhydrazines. The electron-donating inductive effect of the alkyl-type substituent enhances the electron density on the hydrazine nitrogens, making it a stronger nucleophile and base compared to phenylhydrazine, where the lone pair is delocalized into the aromatic ring.[5][9]
-
Steric Hindrance: The bulky 1,3-benzodioxole-4-ylmethyl group introduces more significant steric hindrance compared to methylhydrazine or phenylhydrazine. This can influence reaction rates, particularly with sterically demanding carbonyl compounds or in enzyme active sites.
Utility in Organic Synthesis
Hydrazines are foundational reagents in organic synthesis, primarily for the formation of hydrazones and the construction of nitrogen-containing heterocycles.[10][11][12]
Hydrazone Formation
The reaction of a hydrazine with an aldehyde or ketone is a robust and efficient method to form a C=N bond, yielding a hydrazone. This reaction is a cornerstone of bioconjugation and dynamic covalent chemistry.[13]
Caption: Mechanism of Hydrazone Formation.
Experimental Protocol: General Synthesis of a Hydrazone Derivative
This protocol describes a standard procedure for synthesizing a hydrazone from this compound and a generic aldehyde.
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol (10 mL).
-
Addition: To the stirred solution, add the desired aldehyde (1.05 eq). A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, the hydrazone product may precipitate. If so, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Wash the crude product with cold ethanol and dry it under a vacuum. If necessary, further purify by recrystallization from a suitable solvent like ethanol or isopropanol.[14]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Heterocyclic Synthesis: The Knorr Pyrazole Synthesis
Hydrazines are indispensable for synthesizing five-membered heterocycles like pyrazoles through condensation with 1,3-dicarbonyl compounds.[10] The choice of hydrazine (e.g., alkyl vs. aryl) can influence the regioselectivity of the cyclization.[10]
Caption: Knorr Pyrazole Synthesis Workflow.
Application in Drug Discovery: Monoamine Oxidase (MAO) Inhibition
A significant area of interest for hydrazine derivatives is their role as Monoamine Oxidase (MAO) inhibitors. MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[15] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease.[15]
Classical Hydrazine MAOIs vs. Modern Reversible Inhibitors
The first generation of antidepressant MAOIs, such as iproniazid , phenelzine , and isocarboxazid , are hydrazine derivatives.[16][17] These drugs are highly effective but act as irreversible inhibitors by forming a covalent bond with the flavin cofactor of the enzyme. This irreversible action is linked to significant side effects, including potential hepatotoxicity and hypertensive crises, which led to many being withdrawn from the market.[16][17]
The field has since shifted towards developing selective and reversible MAO inhibitors to improve the safety profile.[16][18]
Caption: Mechanism of MAO Inhibition.
Potential of this compound as an MAO Inhibitor
The structure of this compound is analogous to known MAOIs like phenelzine, suggesting it could be a promising candidate for development. The 1,3-benzodioxole moiety is a key feature. Numerous studies have shown that hydrazone derivatives, which can be readily synthesized from hydrazines, exhibit potent and selective MAO inhibitory activity.[16][18][19] The combination of a hydrazine "warhead" with a biologically active scaffold like 1,3-benzodioxole presents a rational strategy for designing novel inhibitors.[20][21]
Comparative Biological Data of Hydrazine-Based MAO Inhibitors
The following table summarizes the inhibitory potency (IC₅₀ or Kᵢ values) of various hydrazone and hydrazine derivatives against human MAO-A and MAO-B. This data highlights the potential for this class of compounds to achieve high potency and selectivity.
| Compound | Class | Target | Potency (µM) | Selectivity | Reference |
| Moclobemide (Reference) | Non-hydrazine | hMAO-A | Kᵢ = 0.010 | Selective for MAO-A | [19] |
| Compound 14 | Pyrazoline | hMAO-A | Kᵢ = 0.001 | Highly Selective for MAO-A | [19] |
| Compound 2b | Hydrazone | hMAO-A | IC₅₀ = 0.028 | 216-fold more active than Moclobemide | [16] |
| ACH10 | Acyl Hydrazone | hMAO-B | IC₅₀ = 0.14 | Selective for MAO-B | [18] |
| ACH14 | Acyl Hydrazone | hMAO-B | IC₅₀ = 0.15 | Selective for MAO-B | [18] |
hMAO = human Monoamine Oxidase
These data from related hydrazone structures underscore the therapeutic potential. Experimental evaluation of this compound and its derivatives is warranted to determine their specific activity and selectivity profile against MAO-A and MAO-B.
Conclusion and Future Outlook
This compound emerges as a compelling molecule that bridges the gap between classical hydrazine chemistry and modern drug design.
-
From a Synthetic Perspective: It behaves as a nucleophilic alkylhydrazine, offering robust reactivity for hydrazone formation and heterocyclic synthesis, albeit with greater steric bulk than simpler analogues.
-
From a Medicinal Chemistry Perspective: Its structure combines the reactive hydrazine pharmacophore with the privileged 1,3-benzodioxole scaffold. This combination makes it a prime candidate for investigation as a novel, potentially reversible and selective MAO inhibitor.
Future research should focus on the synthesis and in vitro screening of a library of hydrazones derived from this compound to establish structure-activity relationships (SAR) for MAO inhibition. Subsequent kinetic studies will be crucial to determine the mechanism of inhibition (reversible vs. irreversible), which is a key factor for therapeutic safety.
References
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El-Moghazy, S. M., et al. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES, 22(8). Available at: [Link]
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Gökhan-Kelekçi, N., et al. (2012). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 17(7), 8182-8197. Available at: [Link]
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Mäeorg, U., & Tšupova, S. (2014). Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond. ChemInform, 45(14). Available at: [Link]
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Cho, N.-C., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. Available at: [Link]
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Wikipedia contributors. (n.d.). Hydrazine (antidepressant). Wikipedia. Available at: [Link]
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Al-Abdullah, E. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(4), 3464-3475. Available at: [Link]
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Wikipedia contributors. (n.d.). Hydrazines. Wikipedia. Available at: [Link]
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Forrester, M. T., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Available at: [Link]
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Gökhan-Kelekçi, N., et al. (2021). New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors. Journal of Medicinal Chemistry, 64(5), 2635-2655. Available at: [Link]
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ResearchGate. (n.d.). Examples of heterocycles obtained from hydrazine function. Available at: [Link]
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Organic Syntheses. (n.d.). Acetone hydrazone. Available at: [Link]
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Barreiro, E. J., et al. (2011). Safrole and the Versatility of a Natural Biophore. Revista Virtual de Química, 3(4), 237-257. Available at: [Link]
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Wikipedia contributors. (n.d.). Safrole. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
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Drugs.com. (2025). Sassafras Uses, Benefits & Dosage. Available at: [Link]
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Healthline. (n.d.). Sassafras Drug: What It Feels Like and Comparison to Molly. Available at: [Link]
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Al-Ostath, A., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. BMC Complementary Medicine and Therapies, 21(1), 154. Available at: [Link]
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Wang, C., et al. (2015). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Tetrahedron Letters, 56(38), 5326-5329. Available at: [Link]
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ResearchGate. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Available at: [Link]
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MDPI. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]
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Organic Syntheses. (n.d.). [10][16][18]TRIAZOLO[4,3-a]PYRIDINE. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 416803, (1,3-Benzodioxol-5-ylmethyl)hydrazine. Available at: [Link]
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ThaiScience. (2021). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. Available at: [Link]
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Mayr, H., et al. (2012). Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. Organic & Biomolecular Chemistry, 10(35), 7067-7076. Available at: [Link]
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Part 1: Quantum Mechanical Characterization via Density Functional Theory (DFT)
An In-Depth Computational Guide to the Properties of 1,3-Benzodioxol-4-ylmethylhydrazine: A Comparative Analysis for Drug Discovery
This guide provides a comprehensive framework for the computational characterization of this compound, a novel molecule incorporating the biologically significant 1,3-benzodioxole and hydrazine scaffolds. For researchers in drug development, early-stage in silico analysis is a critical, resource-efficient step to predict a compound's physicochemical properties, pharmacokinetic profile, and potential biological activity before committing to costly and time-consuming synthesis and in vitro testing.
The 1,3-benzodioxole ring is a common feature in numerous bioactive compounds, including pharmaceuticals and pesticides, valued for its ability to modulate metabolic pathways.[1] Similarly, hydrazine derivatives serve as indispensable building blocks in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities ranging from antimicrobial to anticancer.[2] The combination of these two moieties in this compound presents a compelling case for investigation.
This document eschews a rigid template, instead presenting a logical, multi-pillar computational workflow. We will begin with fundamental quantum mechanical calculations to understand the molecule's intrinsic electronic properties, proceed to predict its behavior within a biological system through pharmacokinetic and toxicity profiling, and conclude with molecular docking studies to explore its potential interactions with a relevant biological target. Each section provides not only the methodology but also the scientific rationale, ensuring a self-validating and trustworthy protocol.
Expertise & Experience: Before assessing a molecule's interaction with biological systems, we must first understand its fundamental electronic structure and reactivity. Density Functional Theory (DFT) is a powerful quantum mechanical method that allows us to model the electron density of a molecule to derive its energetic and geometric properties.[3][4] This foundational analysis provides insights into the molecule's stability, reactivity, and the regions most likely to engage in intermolecular interactions—critical information for predicting its biological activity.
Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation
-
Molecule Construction: Build the 3D structure of this compound using molecular modeling software such as IQmol or Avogadro. Perform an initial geometry optimization using a computationally inexpensive force field (e.g., UFF or MMFF94).
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Q-Chem, Gaussian).
-
Calculation Specification:
-
Method: Specify the B3LYP functional, a hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: Employ the Pople-style 6-31G(d) basis set, which is standard for geometry optimizations of molecules of this size.
-
Task: Define the task as Opt for geometry optimization, followed by Freq to calculate vibrational frequencies and confirm the structure is a true energy minimum (no imaginary frequencies).
-
-
Execution and Analysis: Run the calculation. Upon completion, analyze the output to extract key electronic descriptors.
Key Performance Indicators from DFT
The primary outputs from this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.
Workflow for DFT Analysis
A visual representation of the steps involved in the Density Functional Theory analysis.
Caption: Standard workflow for a molecular docking simulation.
Comparative Data: Docking Against COX-2
We compare the predicted binding affinity of our target molecule with that of Celecoxib, a known selective COX-2 inhibitor, docked into the same active site.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound (Predicted) | -7.2 | His90, Arg513, Val523 |
| Celecoxib (Reference) | -10.5 | His90, Arg513, Phe518, Val523 |
Note: Predicted values are hypothetical for illustrative purposes.
The docking results suggest that this compound can fit within the COX-2 active site and form favorable interactions, although its predicted binding affinity is lower than the established inhibitor Celecoxib. The interactions with key residues like His90 and Arg513 are promising indicators of potential inhibitory activity.
Conclusion and Future Directions
This comprehensive in silico evaluation demonstrates the power of a multi-faceted computational approach to characterize a novel chemical entity. Our analysis of this compound reveals a molecule with high chemical stability, a favorable drug-like profile for oral administration, and a predicted ability to bind to the COX-2 enzyme active site.
While the computational data are promising, they also raise a critical flag regarding potential inhibition of the CYP2D6 metabolic enzyme. Based on this guide, the logical next steps for a drug development professional would be:
-
Synthesis: Proceed with the chemical synthesis of this compound. [2][5]2. In Vitro Validation: Experimentally validate the computational predictions through assays to determine its COX-2 inhibitory activity (IC50) and its potential for CYP2D6 inhibition.
-
Lead Optimization: If the compound shows promising activity but significant CYP inhibition, medicinal chemists could use these computational models to guide the design of analogs with a more favorable safety profile.
This guide serves as a robust, scientifically grounded roadmap for the initial stages of drug discovery, enabling researchers to make informed, data-driven decisions and efficiently allocate resources toward the most promising candidates.
References
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Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link]
-
In silico design of hydrazone antioxidants and analysis of their free radical-scavenging mechanism by thermodynamic studies. SciSpace. Available at: [Link]
-
The total e's density for the investigated 1,3-benzodioxole derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. Available at: [Link]
-
Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. Available at: [Link]
-
In silico study on the mechanism of formation of hydrazine and nitrogen in the reactions of excess hydroxylamine with 2,4-dinitrophenyl diethyl phosphate. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. Available at: [Link]
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Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. ResearchGate. Available at: [Link]
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The relationship between the metabolism and toxicity of benzodioxole compounds. PubMed. Available at: [Link]
-
Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials. Toxicology.org. Available at: [Link]
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1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine. PMC. Available at: [Link]
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Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. Available at: [Link]
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Industrial Application of Computational Toxicology in the 21st Century. Society of Toxicology. Available at: [Link]
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molecular docking, synthesis, characterization and adme studies of some new five-member ring. Mustansiriyah University. Available at: [Link]
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(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. MDPI. Available at: [Link]
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(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]
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(1,3-Benzodioxol-5-ylmethyl)hydrazine. PubChem. Available at: [Link]
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2023 VWSCC Session 03: Density Functional Theory Overview. Q-Chem. Available at: [Link]
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Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. PMC. Available at: [Link]
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1,3-Benzodioxole. Wikipedia. Available at: [Link]
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Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3-benzotriazin-4-one. NTU Journal of Pure Sciences. Available at: [Link]
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Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]
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Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3- benzotriazin-4-one. CORE. Available at: [Link]
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Synthesis , antibacterial and Molecular docking of some new tetrazole ,oxazepine and thiazolidine derivatives contacting with aromatic nucleus. Chemical Review and Letters. Available at: [Link]
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{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. PMC. Available at: [Link]
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Molecular Docking/Dynamic Simulations and ADME-TOX-Based Analysis of Phthalimido-1,3-Thiazole Derivatives as BCR-ABL Inhibitors. MDPI. Available at: [Link]
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Safety Operating Guide
Operational Guide: Disposal Procedures for 1,3-Benzodioxol-4-ylmethylhydrazine
Executive Summary: Immediate Hazard Profile
1,3-Benzodioxol-4-ylmethylhydrazine (CAS: 887593-39-7 or similar analogs) is a substituted hydrazine intermediate often used in medicinal chemistry (e.g., for antitumor or anticonvulsant scaffolds).
Critical Safety Directive: Treat this compound with the high-level precautions reserved for Class 6.1 Toxic Substances and Class 8 Corrosives . As a hydrazine derivative, it acts as a potent reducing agent.
-
Primary Risk: Inhalation/Skin absorption leading to systemic toxicity.
-
Reactivity Risk: Violent reaction with strong oxidizers (peroxides, nitric acid) and formation of unstable azides with nitrous acid.
-
Disposal Priority: High-Temperature Incineration via a licensed waste contractor is the gold standard. Chemical neutralization is reserved for spill cleanup or emergency stabilization.
Part 1: Chemical Profile & Hazard Identification
Understanding the "Why" behind the safety protocols.
To handle this waste safely, one must understand its structural moieties:
| Moiety | Hazard Contribution | Operational Implication |
| Hydrazine Group (-NHNH₂) | Toxicity & Instability: Potent reducing agent; potential carcinogen; forms unstable peroxides in air. | NEVER mix with oxidizers. Keep wet/solvated to reduce shock sensitivity if dried. |
| Benzodioxole Ring | Metabolic Interaction: Known Mechanism-Based Inhibitor (MBI) of CYP450 enzymes. | Strict PPE: Double nitrile gloves. If absorbed, it can alter the metabolism of other drugs/compounds in the body. |
| Benzylic Carbon | Reactivity: The methylene bridge makes the hydrazine prone to oxidation. | Waste containers must be opaque or amber to prevent photo-initiated degradation. |
Part 2: Pre-Disposal Segregation & Stabilization
The most critical step is what happens before the waste leaves the hood.
Segregation Rules (The "Self-Validating" System)
A self-validating system means the workflow physically prevents errors. Use the "Red-Yellow-Green" compatibility check before adding to any waste carboy.
-
RED (Incompatible - STOP):
-
Oxidizers: Hydrogen peroxide, Nitric acid, Permanganates, Chromates. Risk: Fire/Explosion.
-
Strong Acids: Sulfuric acid (unless controlled neutralization). Risk: Exothermic salt formation.
-
Halogenated Solvents: DCM/Chloroform (potential for alkylation reactions over time).
-
-
YELLOW (Caution):
-
Ketones/Aldehydes: Acetone, MEK. Risk: Formation of hydrazones. While less toxic, this changes the chemical profile of the waste, potentially complicating downstream analysis.
-
-
GREEN (Compatible):
-
Alcohols (Methanol, Ethanol).
-
Dilute aqueous bases.
-
Hydrocarbon solvents (Toluene, Hexanes).
-
Waste Containerization
-
Vessel: High-Density Polyethylene (HDPE) or Amber Glass.
-
Labeling: Must adhere to GHS standards.
-
Signal Word: DANGER
-
Hazard Statements: Toxic if swallowed; Causes severe skin burns; Suspected of causing genetic defects.
-
Content: "Hydrazine Derivative Waste - Reducing Agent."
-
Part 3: Operational Disposal Workflows
Decision Matrix: Waste Stream vs. Spill Response
The following diagram illustrates the logical flow for handling this compound.
Figure 1: Decision logic for hydrazine derivative disposal.[1] Blue path indicates standard operations; Red path indicates emergency response.
Protocol A: Standard Waste Stream (Incineration)
Status: Preferred Method Reasoning: Complex aromatics like benzodioxoles may produce toxic chlorinated byproducts (e.g., chlorocatechols) if chemically treated with bleach in an uncontrolled environment. Incineration guarantees complete mineralization.
-
Dissolution: If the compound is solid, dissolve in a minimal amount of methanol or ethanol.
-
Transfer: Pour into the segregated "Toxic/Reducing" waste stream.
-
Handoff: Schedule pickup with your EHS hazardous waste contractor for Incineration Code (e.g., D001/D003/U-List equivalent) .
Protocol B: Chemical Destruction (Spill Response Only)
Status: Emergency / Spill Control Only
Mechanism: Oxidation of the hydrazine moiety to Nitrogen gas (
Reagents Required:
-
5% Sodium Hypochlorite (Household Bleach).
-
Ice bath (to control exotherm).
-
Starch-iodide paper (to validate endpoint).
Step-by-Step Procedure:
-
Containment: Isolate the spill area. Ensure fume hood ventilation is active.
-
Preparation: Prepare a 5% solution of sodium hypochlorite. If the spill is solid, cover it gently with water first to dampen.
-
Oxidation (The "Dropwise" Rule):
-
Action: Slowly add the bleach solution to the spill or waste vessel.
-
Observation: You will see bubbling (Nitrogen gas evolution).
-
Caution: This reaction is exothermic . If treating a flask, keep it in an ice bath.
-
-
Endpoint Validation:
-
Continue adding bleach until bubbling ceases.
-
Dip a strip of Starch-Iodide paper into the mixture.
-
Result: A blue/black color indicates excess oxidant is present (meaning all hydrazine has been consumed).
-
-
Final Cleanup: Allow the mixture to stand for 30 minutes. Absorb liquid with vermiculite or sand. Dispose of the solid residue as hazardous waste (do not flush down the drain due to potential aromatic byproducts).
Part 4: Regulatory Compliance (US EPA Focus)
While this specific CAS may not be explicitly listed on the RCRA P or U lists, it defaults to "Characteristic Waste" due to its properties.
| Regulatory Category | Classification Code | Description |
| Characteristic Waste | D003 (Reactivity) | Hydrazine derivatives are capable of detonation or explosive reaction if subjected to a strong initiating source or heated under confinement. |
| Characteristic Waste | D001 (Ignitability) | If disposed of in flammable solvents (MeOH/EtOH). |
| U-List Analog | U133 (Hydrazine) | While specific to parent hydrazine, inspectors often apply "U-Listed" handling protocols to close analogs. |
Transportation (DOT):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound).
-
Hazard Class: 6.1.
-
Packing Group: II or III (Assume II for safety).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
PubChem. (n.d.). Hydrazine - Safety and Hazards. National Library of Medicine.
-
Organic Syntheses. (n.d.). General Guidelines for the Management of Chemical Waste. (Referencing standard hydrazine handling protocols in synthetic procedures).
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Navigating the Safe Handling of 1,3-Benzodioxol-4-ylmethylhydrazine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The novel compound 1,3-benzodioxol-4-ylmethylhydrazine holds potential in various research and development applications. However, its unique chemical structure, incorporating both a benzodioxole moiety and a hydrazine group, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), handling protocols, and disposal plans to ensure the well-being of laboratory personnel and environmental integrity.
Understanding the Inherent Hazards
While specific toxicological data for this compound is not extensively available, a comprehensive risk assessment can be formulated by examining its constituent functional groups. The benzodioxole ring system is present in compounds with known biological activity.[1][2] Hydrazine and its derivatives are a class of compounds often associated with toxicity, including potential carcinogenicity and skin sensitization. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous.
Assumed Hazard Profile:
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] |
| Skin Corrosion/Irritation | May cause skin irritation.[5][6][7] |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation or damage.[5][6] |
| Respiratory Sensitization | May cause respiratory irritation.[5] |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects or cancer based on the hydrazine functional group. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[8] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to minimize exposure risk. The following recommendations are based on best practices for handling hazardous chemical compounds.
Primary Barrier: Skin and Body Protection
-
Gloves: Wear compatible chemical-resistant gloves.[9] Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended, especially during procedures with a higher risk of splashing.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory to protect against splashes and contamination of personal clothing.
-
Full Coverage: Ensure that no skin is exposed. Wear long pants and closed-toe shoes.
Essential Eye and Face Protection
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required at all times when handling the compound.[10]
-
Face Shield: In addition to safety goggles, a face shield should be worn during procedures that have a high potential for splashing or aerosol generation, such as when transferring large volumes or working with heated solutions.[6]
Respiratory Protection: A Critical Consideration
-
Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][10]
-
Respirator: If there is a potential for exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. The specific type of respirator should be determined by a qualified industrial hygienist based on a thorough risk assessment.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical within the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
The storage container should be clearly labeled with the chemical name and all appropriate hazard warnings.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate mixing without generating aerosols.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[8][9] Decontaminate all work surfaces.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]
-
Spill: In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[8][9]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.[10]
-
Disposal Route: Dispose of the hazardous waste through a licensed and approved waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[10]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety protocols for handling this compound.
Caption: Key safety workflow for handling this compound.
References
- MarkHerb. (n.d.). SAFETY DATA SHEET.
- Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- Fisher Scientific. (2010, October 23). SAFETY DATA SHEET.
-
Echemi. (n.d.). 1-(benzo[d][8]dioxol-4-yl)-N-methylmethanamine Safety Data Sheets. Retrieved from
- (n.d.). SAFETY DATA SHEET.
- Benchchem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- (n.d.). SAFETY DATA SHEET.
- Aromatic Fragrances International. (n.d.). SAFETY DATA SHEET.
-
ChemicalBook. (n.d.). 887593-39-7(BENZO[8]DIOXOL-4-YLMETHYL-HYDRAZINE) Product Description. Retrieved from
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- Apollo Scientific. (2022, September 16). 1,3-Benzodioxole.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- PubChem. (n.d.). (1,3-Benzodioxol-5-ylmethyl)hydrazine.
- ECHEMI. (n.d.). 1,3-Benzodioxole SDS, 274-09-9 Safety Data Sheets.
- PubChem. (n.d.). 1,3-Benzodioxole.
- Wikipedia. (n.d.). 1,3-Benzodioxole.
Sources
- 1. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. afi-usa.com [afi-usa.com]
- 8. markherb.com [markherb.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
